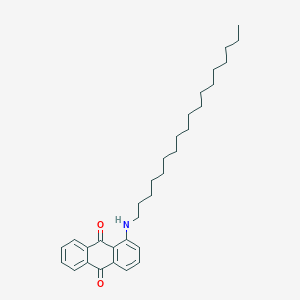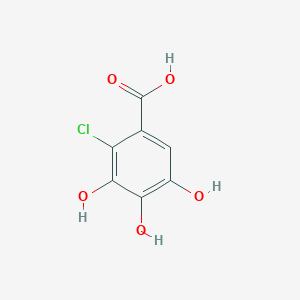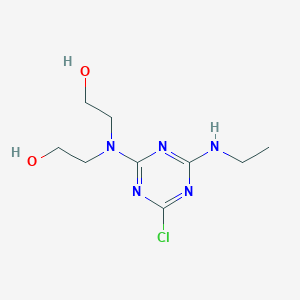
2,2'-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol is a chemical compound with the molecular formula C10H18ClN5O2. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol typically involves the reaction of 4-chloro-6-(ethylamino)-1,3,5-triazine with diethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving automated systems for mixing, heating, and purification. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
2,2’-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazine derivatives.
科学的研究の応用
2,2’-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,2’-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2,2’-((4-Chloro-6-nitro-1,3-phenylene)bis(azanediyl))diethanol
- 2,2’-((4-Amino-6,7-dimethoxyquinazolin-2-yl)azanediyl)diethanol
- 2,2’-((4-Methylphenylimino)diethanol
Uniqueness
2,2’-((4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol is unique due to its specific triazine structure and the presence of both chloro and ethylamino groups. These functional groups confer distinct chemical properties and reactivity, making it valuable for various applications.
特性
CAS番号 |
63147-44-4 |
|---|---|
分子式 |
C9H16ClN5O2 |
分子量 |
261.71 g/mol |
IUPAC名 |
2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C9H16ClN5O2/c1-2-11-8-12-7(10)13-9(14-8)15(3-5-16)4-6-17/h16-17H,2-6H2,1H3,(H,11,12,13,14) |
InChIキー |
NRFCFKGFDSCQFM-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC(=NC(=N1)Cl)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


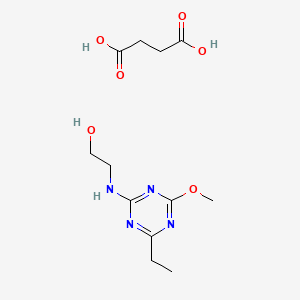
![6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)
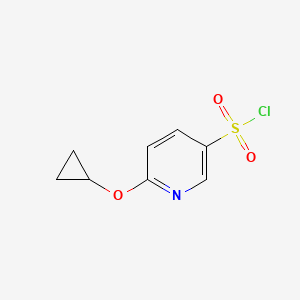

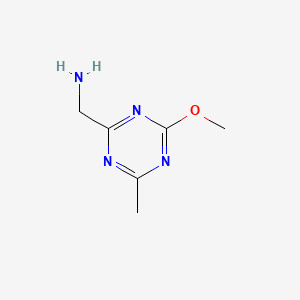
![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)
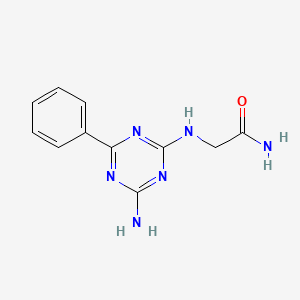

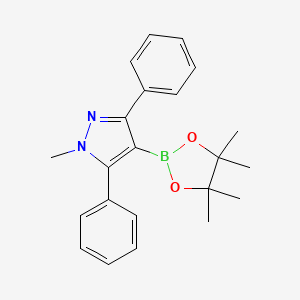
![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)
![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)
